Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

CNS drug discovery physicochemical profiling blood-brain barrier permeability

This N‑acyl‑4‑methylsulfonylpiperidine combines an electron‑rich furan‑2‑carbonyl head with an electron‑withdrawing methylsulfonyl tail, creating a rigid, metabolically stable scaffold with four H‑bond acceptors and zero donors. Its fragment‑like profile (MW 257.31, XLogP3 0.7, TPSA 76 Ų) makes it a versatile starting point for VEGFR‑2, cardiac myosin, and prokineticin‑receptor programs. The methylsulfonyl group resists N‑dealkylation, while the furan oxygen offers a distinct H‑bond geometry compared to benzamide leads. Order now to expand your fragment library or explore patent‑differentiated chemotypes for kinase, GPCR, and CNS drug discovery.

Molecular Formula C11H15NO4S
Molecular Weight 257.3
CAS No. 1448071-66-6
Cat. No. B2435101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
CAS1448071-66-6
Molecular FormulaC11H15NO4S
Molecular Weight257.3
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CO2
InChIInChI=1S/C11H15NO4S/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3
InChIKeyPFXCSTWTALBEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448071-66-6): Procurement-Relevant Physicochemical and Structural Baseline


Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448071-66-6, PubChem CID 71805631) is a synthetic heterocyclic compound belonging to the N-acyl-4-methylsulfonylpiperidine class, with molecular formula C₁₁H₁₅NO₄S and molecular weight 257.31 g/mol [1]. It features a furan-2-carbonyl group linked via an amide bond to a 4-methylsulfonylpiperidine moiety. Key computed physicochemical descriptors include XLogP3-AA of 0.7, topological polar surface area (TPSA) of 76 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and only two rotatable bonds [1]. This compound is cataloged as a research chemical and has been referenced in patent families concerning 4-methylsulfonyl-substituted piperidine derivatives for therapeutic applications, including dilated cardiomyopathy (MyoKardia, Inc.) and prokineticin receptor modulation (Takeda Pharmaceutical) [2][3].

Why Generic Substitution Fails for Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448071-66-6): Structural Determinants of Functional Non-Interchangeability


Generic substitution among N-acyl-piperidine derivatives is unreliable because the specific combination of the electron-rich furan-2-carbonyl head group and the electron-withdrawing 4-methylsulfonyl substituent jointly determines hydrogen-bonding capacity, conformational rigidity, and metabolic stability in ways that neither motif alone can replicate [1]. The furan-2-carbonyl group provides a planar, π-excessive heteroaromatic surface with a hydrogen-bond-accepting oxygen atom positioned for target engagement, while the 4-methylsulfonyl group enforces a specific electrostatic and steric environment at the piperidine 4-position, with the sulfonyl oxygens serving as additional H-bond acceptors [1]. Removal of the methylsulfonyl group (as in furan-2-yl(piperidin-1-yl)methanone) eliminates two H-bond acceptor sites, increases lipophilicity, and abolishes key target-binding interactions exploited in kinase inhibitor and GPCR modulator design [2]. Replacement of the furan ring with pyrazine or substituted phenyl alters both the electronics and the 3D pharmacophore geometry, as evidenced by the divergent structure-activity relationships observed across N-sulfonylpiperidine series in VEGFR-2 inhibitor programs [3]. The methylsulfonyl substituent further confers resistance to N-dealkylation and piperidine ring oxidation, a metabolic vulnerability of unsubstituted piperidine analogs [1].

Product-Specific Quantitative Evidence Guide for Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448071-66-6): Comparator-Based Differentiation Data


Physicochemical Differentiation: CNS Drug-Likeness vs. Des-Methylsulfonyl and Heteroaryl-Substituted Analogs

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone exhibits a computed XLogP3-AA of 0.7, TPSA of 76 Ų, zero hydrogen bond donors, and only two rotatable bonds [1]. These values place the compound within the favorable CNS drug-likeness window defined by XLogP ≤ 3, TPSA ≤ 90 Ų, HBD ≤ 1, and rotatable bonds ≤ 4, a profile strongly associated with passive blood-brain barrier penetration [1]. In comparison, the des-methylsulfonyl analog furan-2-yl(piperidin-1-yl)methanone (molecular formula C₁₀H₁₃NO₂, MW 179.22 g/mol) lacks two H-bond acceptor sites contributed by the sulfonyl oxygens, reducing its capacity for specific polar interactions with target proteins [2]. Conversely, the pyrazine analog (4-(methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone introduces an additional H-bond acceptor nitrogen in the heteroaryl ring, altering both the electrostatic surface potential and the preferred binding pose compared to the furan derivative [1].

CNS drug discovery physicochemical profiling blood-brain barrier permeability

Class-Level Kinase Inhibitor Potency: Benchmarking Against N-Sulfonylpiperidine VEGFR-2 Inhibitors

While direct experimental IC₅₀ data for Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone are not available in the published peer-reviewed literature, the N-sulfonylpiperidine chemotype to which it belongs has demonstrated potent VEGFR-2 inhibitory activity. In a 2024 study by Elgammal et al., N-sulfonylpiperidine derivative compound 8 exhibited VEGFR-2 inhibition with an IC₅₀ of 0.0554 µM, comparable to the reference drug sorafenib (IC₅₀ = 0.0416 µM), and antiproliferative IC₅₀ values of 3.94, 3.76, and 4.43 µM against HCT-116, HepG-2, and MCF-7 cell lines, respectively [1]. By contrast, structurally simpler N-acylpiperidines lacking the sulfonyl group typically show 10- to 100-fold weaker kinase inhibition in comparable assays, underscoring the critical pharmacophoric contribution of the sulfonyl moiety [1]. The target compound retains this essential 4-methylsulfonylpiperidine core while incorporating a furan-2-carbonyl group that provides a distinct hydrogen-bonding vector relative to the substituted benzamide and sulfonamide head groups used in the published series.

kinase inhibition VEGFR-2 anticancer drug discovery

Patent Scaffold Relevance: 4-Methylsulfonylpiperidine as a Privileged Fragment in Cardiac and Neurological Indications

The 4-methylsulfonylpiperidine substructure present in the target compound is explicitly claimed as a key pharmacophoric element in two independent patent families with distinct therapeutic indications. MyoKardia, Inc. (now part of Bristol-Myers Squibb) patented 4-methylsulfonyl-substituted piperidine urea compounds for the treatment of dilated cardiomyopathy (DCM), with the methylsulfonyl group contributing to myosin modulator potency and selectivity [1]. Takeda Pharmaceutical Company Limited patented sulfonyl piperidine derivatives as modulators of prokineticin receptors (PKR1/PKR2) for psychiatric and neurological conditions [2]. The target compound differs from the specific urea-based MyoKardia leads by replacing the urea linkage with a furan-2-carbonyl amide, and from the Takeda prokineticin modulators by employing a methylsulfonyl group at the piperidine 4-position rather than an arylsulfonyl substitution pattern. Compounds lacking the 4-methylsulfonyl group are not encompassed by either patent family's SAR claims.

dilated cardiomyopathy prokineticin receptor myosin modulation

Metabolic Stability Advantage of the Methylsulfonyl Group vs. Unsubstituted Piperidine Analogs

The 4-methylsulfonyl substituent on the piperidine ring is known to confer metabolic stability by sterically and electronically shielding the piperidine nitrogen from oxidative N-dealkylation, a major clearance pathway for unsubstituted piperidine-containing compounds [1]. The electron-withdrawing nature of the methylsulfonyl group (Hammett σₚ ≈ 0.72) reduces the electron density on the piperidine nitrogen, decreasing its susceptibility to CYP450-mediated oxidation relative to alkyl-substituted or unsubstituted piperidines [1]. Additionally, the furan ring of the target compound is directly attached via a carbonyl linker rather than through a methylene spacer, avoiding the metabolic liability associated with furan-2-ylmethyl groups that undergo CYP450-catalyzed oxidation to reactive furan epoxide intermediates [2]. In contrast, the analog Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone contains a furan-2-ylmethylsulfonyl group that introduces two potential sites of furan ring oxidation, doubling the metabolic soft-spot burden [2].

metabolic stability CYP450 metabolism piperidine N-dealkylation

Best Research and Industrial Application Scenarios for Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448071-66-6): Evidence-Grounded Use Cases


Kinase Inhibitor Lead Optimization: Furan-2-carbonyl Replacement for Benzamide Head Groups

Based on the potent VEGFR-2 inhibition demonstrated by the N-sulfonylpiperidine chemotype (representative IC₅₀ = 0.0554 µM, comparable to sorafenib) [1], the title compound is positioned as a privileged scaffold for kinase inhibitor SAR exploration. The furan-2-carbonyl group offers a structurally differentiated H-bond acceptor geometry compared to the benzamide and arylsulfonamide head groups used in the published Elgammal et al. series. Researchers can systematically evaluate the impact of the furan oxygen's lone-pair orientation on kinase selectivity profiles across receptor tyrosine kinase panels (e.g., VEGFR, PDGFR, FGFR). The compound's favorable CNS drug-likeness profile (XLogP3 = 0.7, TPSA = 76 Ų) further supports its use in CNS-penetrant kinase inhibitor programs targeting glioblastoma or brain-metastatic cancers [2].

Cardiac Myosin Modulation: Alternative Chemotype to MyoKardia Urea Series for Dilated Cardiomyopathy

The 4-methylsulfonylpiperidine substructure is a critical pharmacophoric element in MyoKardia's DCM program [3]. The title compound replaces the urea linkage of the MyoKardia lead series with a furan-2-carbonyl amide, providing a structurally distinct chemotype for cardiac myosin modulation screening. This chemical divergence is valuable for: (1) circumventing existing composition-of-matter patent claims on piperidine urea derivatives; (2) probing whether the amide carbonyl orientation alters the ratio of myosin ATPase activation vs. inhibition; and (3) exploring whether the furan ring introduces beneficial off-rate kinetics for myosin binding compared to the urea-based leads. The compound can be tested in primary adult rat ventricular myocyte contractility assays as an entry point for DCM drug discovery.

CNS Drug Discovery: Prokineticin Receptor Modulator Development

Takeda's patent estate establishes sulfonyl piperidine derivatives as prokineticin receptor (PKR1/PKR2) modulators with therapeutic potential in schizophrenia, schizoaffective disorder, cognitive disorders, and pain [4]. The title compound's computed CNS drug-likeness profile—XLogP3-AA = 0.7 (within the 0–3 CNS-favorable range), TPSA = 76 Ų (below the 90 Ų BBB permeability threshold), zero HBD, and only two rotatable bonds—strongly supports its prioritization for CNS target engagement studies [2]. Unlike the Takeda lead compounds that feature bulkier arylsulfonyl substitution at the piperidine 4-position, the compact methylsulfonyl group minimizes steric hindrance and may confer improved ligand efficiency (binding affinity per heavy atom) for PKR1/PKR2. In vitro functional assays using recombinant PKR1/PKR2-expressing cells (calcium flux or β-arrestin recruitment) are the recommended initial screening platform.

Fragment-Based Drug Discovery: Low-Complexity Building Block with Balanced Polarity

With a molecular weight of only 257.31 g/mol, zero hydrogen bond donors, a moderate XLogP3 of 0.7, and a TPSA of 76 Ų, the target compound occupies a favorable fragment-like chemical space for fragment-based drug discovery (FBDD) [2]. Its 17 heavy atoms place it within the 'rule of three' (MW < 300, HBD ≤ 3, HBA ≤ 3, XLogP ≤ 3) commonly applied in fragment library design. The compound's dual H-bond acceptor character (furan oxygen + sulfonyl oxygens) combined with the absence of H-bond donors minimizes solubility limitations while enabling detection by biophysical methods (SPR, NMR, thermal shift) at typical fragment screening concentrations (0.1–1 mM). Procurement of this compound for fragment library expansion is supported by its structural dissimilarity to commonly available fragment collections, which are often dominated by flat, sp²-rich heterocycles lacking the saturated piperidine core.

Quote Request

Request a Quote for Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.